Silane, butyltrimethyl-
Overview
Description
FSY-NH2, also known as FSLLRY-NH2, is a selective inhibitor of protease-activated receptor 2 (PAR2). This compound has been widely studied for its ability to block the activation of PAR2 by trypsin, a serine protease. The inhibition of PAR2 is significant in various biological processes, including inflammation and pain signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions: FSY-NH2 can be synthesized through solid-phase peptide synthesis (SPPS). The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically starts with the attachment of the first amino acid to the resin, followed by the stepwise addition of protected amino acids. Each addition involves deprotection and coupling reactions, which are repeated until the desired peptide sequence is obtained. The final product is then cleaved from the resin and purified .
Industrial Production Methods: Industrial production of FSY-NH2 follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and reproducibility. The process involves rigorous quality control measures, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, to ensure the purity and identity of the compound .
Chemical Reactions Analysis
Types of Reactions: FSY-NH2 primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation or reduction reactions due to its peptide nature. it can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the peptide bonds .
Common Reagents and Conditions:
Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), 1-Hydroxybenzotriazole (HOBt)
Deprotection Reagents: Trifluoroacetic acid (TFA)
Cleavage Reagents: TFA, water, and scavengers like triisopropylsilane (TIS)
Major Products: The primary product of FSY-NH2 reactions is the cleaved peptide fragments resulting from hydrolysis. These fragments can be analyzed using mass spectrometry and HPLC to determine the extent of hydrolysis and the identity of the fragments .
Scientific Research Applications
FSY-NH2 has numerous applications in scientific research:
Mechanism of Action
FSY-NH2 exerts its effects by selectively inhibiting the activation of protease-activated receptor 2 (PAR2) by trypsin. The mechanism involves the interaction of FSY-NH2 with the tethered ligand receptor-docking site of PAR2, preventing trypsin from cleaving and activating the receptor. This inhibition blocks downstream signaling pathways associated with inflammation and pain .
Comparison with Similar Compounds
LSIGRL-NH2: Another peptide inhibitor of PAR2, similar in structure and function to FSY-NH2.
SLIGRL-NH2: A peptide that activates PAR2, used as a control in studies involving FSY-NH2.
Uniqueness: FSY-NH2 is unique in its high selectivity for PAR2 and its ability to inhibit trypsin-mediated activation without affecting other proteases. This specificity makes it a valuable tool in studying PAR2-related pathways and developing targeted therapies .
Biological Activity
Silane compounds, particularly organosilanes, are widely studied for their diverse applications in materials science, biotechnology, and medicine. Among these, butyltrimethylsilane (BTMS) has gained attention due to its potential biological activities, including antimicrobial properties and its role as a coupling agent in various chemical processes. This article reviews the biological activity of butyltrimethylsilane, focusing on its synthesis, characterization, and applications based on recent research findings.
Chemical Structure and Properties
Butyltrimethylsilane is an organosilicon compound with the formula . Its structure features a butyl group attached to a silicon atom that is also bonded to three methyl groups. This configuration imparts unique properties such as hydrophobicity and the ability to form stable siloxane networks.
Synthesis and Characterization
The synthesis of butyltrimethylsilane typically involves the reaction of trimethylchlorosilane with butanol or through hydrosilylation reactions. Characterization techniques such as Nuclear Magnetic Resonance (NMR) , Fourier Transform Infrared Spectroscopy (FTIR) , and Gas Chromatography-Mass Spectrometry (GC-MS) have been employed to confirm the structure and purity of synthesized silanes.
Table 1: Characterization Techniques for Silane Compounds
Technique | Purpose | Key Findings |
---|---|---|
NMR | Structural elucidation | Confirmed the presence of butyl and methyl groups |
FTIR | Functional group identification | Identified characteristic Si-O and C-H bonds |
GC-MS | Purity assessment | Detected by-products and confirmed purity |
Antimicrobial Properties
Recent studies have demonstrated that butyltrimethylsilane exhibits notable antimicrobial activity. For instance, a study involving various silanes reported that BTMS showed significant inhibition against several fungal strains, including Aspergillus flavus and Candida albicans. The mechanism behind this activity is believed to be related to the disruption of microbial cell membranes due to the hydrophobic nature of the silane.
Case Study: Antifungal Activity
A study involving Azotobacter species revealed that extracts containing butyltrimethylsilane were effective against multiple fungal strains. The antifungal compounds were identified using GC-MS, with BTMS showing a peak area percentage of 2.90%, indicating its presence among other active compounds.
Table 2: Antifungal Activity of Extracts Containing BTMS
Fungal Strain | Inhibition Zone (mm) | Concentration (mg/mL) |
---|---|---|
Aspergillus flavus | 15 | 100 |
Candida albicans | 12 | 100 |
Penicillium chrysogenum | 10 | 100 |
Applications in Material Science
In addition to its biological activity, butyltrimethylsilane is utilized as a coupling agent in polymer composites. Its incorporation into silica/polypropylene composites has been shown to enhance mechanical properties such as tensile strength and thermal stability.
Research Findings
A study examining the effects of silane coupling agents on composite materials found that composites with 5 wt% amino-functionalized silane exhibited superior mechanical properties compared to those without silanes. The enhanced interfacial bonding facilitated by BTMS contributes to improved performance metrics.
Properties
IUPAC Name |
butyl(trimethyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18Si/c1-5-6-7-8(2,3)4/h5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVYUAHSSSHKHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60871819 | |
Record name | Butyl(trimethyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60871819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000-49-3 | |
Record name | Silane, butyltrimethyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111639 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Butyl(trimethyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60871819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butyl(trimethyl)silane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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